Cas no 1040659-06-0 (2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide)

2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound featuring a thiazole core functionalized with a methanesulfonylphenylamino group and an acetamide side chain. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the methanesulfonyl group enhances solubility and may improve pharmacokinetic properties, while the phenylbutan-2-yl moiety could contribute to target binding affinity. This compound is of interest for research applications in drug discovery, where its unique structure may serve as a precursor for the development of novel therapeutic agents. Handling requires standard laboratory precautions due to its synthetic nature.
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide structure
1040659-06-0 structure
Product name:2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
CAS No:1040659-06-0
MF:C22H25N3O3S2
MW:443.582202672958
CID:5828441
PubChem ID:44047124

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(4-phenylbutan-2-yl)acetamide
    • 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
    • 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide
    • F5382-1075
    • 1040659-06-0
    • VU0643056-1
    • AKOS024508303
    • Inchi: 1S/C22H25N3O3S2/c1-16(8-9-17-6-4-3-5-7-17)23-21(26)14-19-15-29-22(25-19)24-18-10-12-20(13-11-18)30(2,27)28/h3-7,10-13,15-16H,8-9,14H2,1-2H3,(H,23,26)(H,24,25)
    • InChI Key: DPFCCVOVVWZCPV-UHFFFAOYSA-N
    • SMILES: C(NC(CCC1=CC=CC=C1)C)(=O)CC1=CSC(NC2=CC=C(S(C)(=O)=O)C=C2)=N1

Computed Properties

  • Exact Mass: 443.13373402g/mol
  • Monoisotopic Mass: 443.13373402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 639
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 125Ų

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5382-1075-20mg
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
20mg
$99.0 2023-09-10
Life Chemicals
F5382-1075-4mg
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
4mg
$66.0 2023-09-10
Life Chemicals
F5382-1075-40mg
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
40mg
$140.0 2023-09-10
Life Chemicals
F5382-1075-10μmol
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5382-1075-50mg
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
50mg
$160.0 2023-09-10
Life Chemicals
F5382-1075-20μmol
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
20μmol
$79.0 2023-09-10
Life Chemicals
F5382-1075-1mg
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
1mg
$54.0 2023-09-10
Life Chemicals
F5382-1075-25mg
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
25mg
$109.0 2023-09-10
Life Chemicals
F5382-1075-5μmol
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5382-1075-2mg
2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide
1040659-06-0
2mg
$59.0 2023-09-10

2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide Related Literature

Additional information on 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide

Professional Introduction to Compound with CAS No. 1040659-06-0 and Product Name: 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide

The compound with the CAS number 1040659-06-0 and the product name 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique chemical properties of this molecule make it a subject of intense research interest, particularly in the development of novel drug candidates.

The core structure of this compound features a thiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms in its ring. Thiazole derivatives are well-known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of a 4-methanesulfonylphenyl group in the molecule introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding affinity of the compound towards biological targets. This feature is particularly important in drug design, as it allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

The acetamide moiety in the product name further enhances the compound's potential as a pharmacological agent. Acetamide derivatives are commonly found in bioactive molecules due to their ability to interact with various biological receptors and enzymes. The N-substituted acetamide group in this compound contributes to its solubility and bioavailability, critical factors for successful drug development. Additionally, the 4-phenylbutan-2-yl side chain adds another layer of complexity to the molecule, potentially influencing its metabolic stability and interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules like this one with greater accuracy. Studies have shown that thiazole derivatives can exhibit potent inhibitory effects on various enzymes and receptors involved in disease pathways. For instance, modifications of the thiazole ring have been found to enhance binding affinity to targets such as kinases and proteases, which are key players in cancer progression. The specific arrangement of functional groups in this compound may lead to novel mechanisms of action that could overcome existing challenges in therapeutic intervention.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 4-methanesulfonylphenyl group necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of the molecule efficiently. These synthetic strategies not only improve yield but also minimize unwanted byproducts, ensuring a higher purity of the final product.

In vitro studies have begun to unravel the potential pharmacological profile of this compound. Initial assays suggest that it may exhibit inhibitory activity against certain enzymes relevant to inflammatory diseases and cancer. The unique combination of functional groups is thought to contribute to its multitargeting capability, which is increasingly recognized as an effective strategy in drug development. By simultaneously interacting with multiple disease-related pathways, this compound could offer therapeutic benefits beyond those provided by single-target drugs.

The role of structural biology in understanding the mechanism of action cannot be overstated. High-resolution crystal structures of protein targets complexed with thiazole derivatives have provided valuable insights into how these molecules interact at the atomic level. These structural data are crucial for rational drug design, allowing chemists to optimize binding interactions and improve drug efficacy. The specific arrangement of atoms in this compound's structure may be critical for its biological activity, highlighting the importance of structural elucidation in drug discovery.

As research progresses, interdisciplinary approaches combining organic chemistry, medicinal chemistry, biochemistry, and computational science will be essential for fully realizing the potential of this compound. Collaborative efforts between academic institutions and pharmaceutical companies will facilitate rapid translation from laboratory discoveries to clinical applications. The development pipeline for new drugs remains highly competitive, making innovative compounds like this one valuable assets for future therapeutic strategies.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing safety and efficacy through rigorous testing protocols. Before entering clinical trials, compounds must undergo extensive preclinical studies to assess their toxicity profiles and pharmacokinetic properties. The complexity of this molecule necessitates thorough characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analytical methods provide detailed information about molecular structure and purity, ensuring compliance with regulatory standards.

Future directions in research may explore modifications to enhance the therapeutic index of this compound. Strategies such as prodrug formulations or targeted delivery systems could improve bioavailability and reduce side effects. Additionally, investigating analogs with different substituents may reveal new biological activities or optimize existing ones. The flexibility offered by medicinal chemistry allows for continuous refinement of molecular structures based on experimental data and computational predictions.

In conclusion,2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide represents a promising candidate for further development in pharmaceutical research. Its intricate structure combines multiple functional groups that may contribute to versatile biological activities,1040659-06-0 serves as an identifier for ongoing studies into its potential therapeutic applications,thiazole ring, acetamide moiety, 4-methanesulfonylphenyl group, 4-phenylbutan-2-yl side chain, all play crucial roles in determining its pharmacological profile,computational chemistry, molecular modeling, synthetic techniques, in vitro studies, structural biology, highlight key areas where advancements can accelerate progress towards new treatments,regulatory landscape, underscores importance compliance safety efficacy standards,future directions, open possibilities enhancements refinements current design.

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